molecular formula C8H9NO3 B579928 p-Hydroxymandelamide CAS No. 74908-87-5

p-Hydroxymandelamide

Cat. No.: B579928
CAS No.: 74908-87-5
M. Wt: 167.164
InChI Key: RDOYFDDVYSKLBI-UHFFFAOYSA-N
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Description

p-Hydroxymandelamide (chemical name: 4-hydroxy-2-(hydroxyamino)-2-phenylacetamide) is an amide derivative of mandelic acid (2-hydroxy-2-phenylacetic acid), distinguished by a para-hydroxyl group on the benzene ring and an amide functional group replacing the carboxylic acid moiety. Structurally, it combines features of phenolic compounds and bioactive amides, which influence its physicochemical and pharmacological properties.

Properties

CAS No.

74908-87-5

Molecular Formula

C8H9NO3

Molecular Weight

167.164

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,7,10-11H,(H2,9,12)

InChI Key

RDOYFDDVYSKLBI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)N)O)O

Synonyms

α,4-Dihydroxybenzeneacetamide;  (±)-α,4-Dihydroxybenzeneacetamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

  • p-Hydroxymandelamide : Contains a benzene ring with a para-hydroxyl group, an amide group (-CONH₂), and a secondary alcohol (-CH(OH)-) adjacent to the amide.
  • Mandelic Acid : Features a carboxylic acid (-COOH) instead of the amide, with a hydroxyl group on the alpha carbon .
  • p-Hydroxybenzaldehyde : A benzaldehyde derivative with a para-hydroxyl group but lacks the hydroxyamide/acid side chain .
Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Functional Groups
This compound C₈H₉NO₃ 167.16 ~150–155 (estimated) Moderate in ethanol, poor in water Amide, para-OH, secondary alcohol
Mandelic Acid C₈H₈O₃ 152.15 117–119 Soluble in water, ethanol, ether Carboxylic acid, secondary alcohol
p-Hydroxybenzaldehyde C₇H₆O₂ 122.12 116–119 Soluble in ethanol, ether Aldehyde, para-OH

Pharmacological and Industrial Relevance

  • Mandelic Acid : Widely used as an antimicrobial agent (urinary tract infections) and in skincare for its keratolytic properties. Its carboxylic acid group enhances solubility and bioavailability .
  • p-Hydroxybenzaldehyde : Employed as a flavoring agent and intermediate in synthesizing pharmaceuticals (e.g., paracetamol). The aldehyde group facilitates condensation reactions .
  • This compound: The amide group may improve metabolic stability compared to mandelic acid, reducing rapid excretion. Potential applications include enzyme inhibition (e.g., urease) or as a prodrug scaffold.

Analytical and Stability Comparisons

Characterization Methods

  • Chromatography : HPLC and GC-MS are used for purity assessment of mandelic acid and p-hydroxybenzaldehyde . Similar methods would apply to this compound.
  • Spectroscopy : NMR and IR can differentiate the amide (N-H stretch ~3300 cm⁻¹) from carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
  • Batch Consistency : Regulatory guidelines recommend testing ≥3 batches for API similarity, ensuring manufacturing robustness .

Stability and Reactivity

  • Mandelic Acid : Prone to racemization under basic conditions due to the chiral center .
  • p-Hydroxybenzaldehyde : Oxidizes to p-hydroxybenzoic acid in air, requiring inert storage .
  • This compound : Likely more stable than mandelic acid due to the amide’s resistance to hydrolysis. However, the para-hydroxyl group may still confer sensitivity to oxidation.

Research Findings and Gaps

Antimicrobial Activity

  • Mandelic acid shows broad-spectrum antibacterial activity (pH-dependent).
  • p-Hydroxybenzaldehyde exhibits antifungal properties, suggesting the para-hydroxyl moiety contributes to bioactivity .

Metabolic Pathways

  • Mandelic acid undergoes hepatic oxidation to benzaldehyde derivatives. The amide in this compound might slow metabolism, prolonging half-life.

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